molecular formula C13H22Cl2N2O B12646358 1-(4-Ethoxybenzyl)piperazine dihydrochloride

1-(4-Ethoxybenzyl)piperazine dihydrochloride

Cat. No.: B12646358
M. Wt: 293.23 g/mol
InChI Key: AJMOGKULNHNZJJ-UHFFFAOYSA-N
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Description

1-(4-Ethoxybenzyl)piperazine dihydrochloride is a chemical compound that belongs to the piperazine family. Piperazines are a class of heterocyclic organic compounds containing a six-membered ring with two nitrogen atoms at opposite positions. This particular compound is characterized by the presence of an ethoxybenzyl group attached to the piperazine ring, and it is commonly used in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-Ethoxybenzyl)piperazine dihydrochloride typically involves the reaction of 4-ethoxybenzyl chloride with piperazine in the presence of a suitable base. The reaction is carried out in an organic solvent such as dichloromethane or toluene. The resulting product is then treated with hydrochloric acid to form the dihydrochloride salt. The reaction conditions generally include:

  • Temperature: 0-25°C
  • Reaction time: 2-4 hours
  • Base: Sodium hydroxide or potassium carbonate

Industrial Production Methods

On an industrial scale, the production of this compound follows similar synthetic routes but with optimized conditions for higher yield and purity. The process may involve continuous flow reactors and automated systems to ensure consistent quality. The use of high-purity starting materials and advanced purification techniques such as recrystallization and chromatography are common in industrial production.

Chemical Reactions Analysis

Types of Reactions

1-(4-Ethoxybenzyl)piperazine dihydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

    Substitution: The ethoxybenzyl group can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydride or potassium tert-butoxide in aprotic solvents like dimethylformamide.

Major Products Formed

    Oxidation: Formation of corresponding carboxylic acids or ketones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of various substituted piperazine derivatives.

Scientific Research Applications

1-(4-Ethoxybenzyl)piperazine dihydrochloride is widely used in scientific research due to its versatile chemical properties. Some of its applications include:

    Chemistry: Used as a building block in the synthesis of complex organic molecules and pharmaceuticals.

    Biology: Employed in the study of receptor-ligand interactions and as a probe in biochemical assays.

    Medicine: Investigated for its potential therapeutic effects in treating neurological disorders and as an intermediate in drug development.

    Industry: Utilized in the production of specialty chemicals and as a precursor in the synthesis of agrochemicals.

Mechanism of Action

The mechanism of action of 1-(4-Ethoxybenzyl)piperazine dihydrochloride involves its interaction with specific molecular targets, such as receptors or enzymes. The compound can act as an agonist or antagonist, modulating the activity of these targets. The ethoxybenzyl group enhances its binding affinity and selectivity, allowing for targeted effects. The pathways involved may include signal transduction cascades, leading to physiological responses.

Comparison with Similar Compounds

Similar Compounds

  • 1-(4-Methoxybenzyl)piperazine dihydrochloride
  • 1-(4-Chlorobenzyl)piperazine dihydrochloride
  • 1-(4-Fluorobenzyl)piperazine dihydrochloride

Uniqueness

1-(4-Ethoxybenzyl)piperazine dihydrochloride is unique due to the presence of the ethoxy group, which imparts distinct electronic and steric properties. This makes it more suitable for specific applications where other similar compounds may not be as effective. The ethoxy group also enhances its solubility and stability, making it a preferred choice in various research and industrial applications.

Properties

Molecular Formula

C13H22Cl2N2O

Molecular Weight

293.23 g/mol

IUPAC Name

1-[(4-ethoxyphenyl)methyl]piperazine;dihydrochloride

InChI

InChI=1S/C13H20N2O.2ClH/c1-2-16-13-5-3-12(4-6-13)11-15-9-7-14-8-10-15;;/h3-6,14H,2,7-11H2,1H3;2*1H

InChI Key

AJMOGKULNHNZJJ-UHFFFAOYSA-N

Canonical SMILES

CCOC1=CC=C(C=C1)CN2CCNCC2.Cl.Cl

Origin of Product

United States

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